[(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
[(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a dichlorofluorophenyl group attached to the isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2,4-dichloro-5-fluorobenzyl chloride with phthalimide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
[(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted isoindole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of [(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in the case of its anticancer activity, the compound may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis.
Comparison with Similar Compounds
[(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione can be compared with other isoindole derivatives, such as:
[(2,4-Dichlorophenyl)methyl]-1H-isoindole-1,3(2H)-dione: Lacks the fluorine atom, which may result in different biological activities and chemical reactivity.
[(2,4-Difluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione: Contains two fluorine atoms instead of one, potentially altering its physicochemical properties and biological effects.
[(2,4-Dichloro-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione: The presence of a methyl group instead of a fluorine atom may influence its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can significantly impact its chemical properties and biological activities compared to other similar compounds.
Properties
IUPAC Name |
2-(2,4-dichloro-5-fluorophenyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2FNO2/c15-9-5-10(16)12(6-11(9)17)18-13(19)7-3-1-2-4-8(7)14(18)20/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSCCGPHHIVWBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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